Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate
Description
Structural Characterization & Molecular Architecture
Atomic Composition & Molecular Formula Analysis
Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate possesses the molecular formula C₁₁H₁₂F₃NO₂ , corresponding to a molecular weight of 247.21 g/mol . The structure integrates three distinct functional groups:
- A 3,4,5-trifluorobenzyl moiety, providing steric bulk and electron-withdrawing effects.
- A β-amino ester backbone, enabling hydrogen bonding and zwitterionic stabilization.
- A methyl ester group, influencing solubility and hydrolysis kinetics.
The IUPAC name, methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate, reflects the substitution pattern: the benzyl group attaches to the second carbon of the propane chain, while the amino group occupies the third position. Comparative analysis with analogous compounds, such as methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate, reveals conserved fluorine-induced electronic effects despite positional isomerism.
Table 1: Comparative Molecular Features
Three-Dimensional Conformational Studies
X-ray Crystallographic Data Interpretation
While direct X-ray crystallographic data for this compound remains unpublished, structural analogs provide insight into preferred conformations. For example, methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate exhibits a gauche conformation about the C2-C3 bond, minimizing steric clashes between the fluorinated aryl group and ester moiety. Computational models predict similar torsional preferences in this compound, with the benzyl group adopting a pseudo-axial orientation relative to the amino-ester backbone.
Key bond lengths derived from related crystals include:
- C=O ester : 1.21 Å (vs. 1.23 Å in DFT calculations)
- C-N amino : 1.45 Å (indicative of partial double-bond character due to resonance)
- C-F aryl : 1.34–1.36 Å (consistent with sp² hybridization).
Computational Geometry Optimization
Density functional theory (DFT) optimizations at the B3LYP/6-31G level reveal two stable conformers differing by a 120° rotation about the C2-Cbenzyl bond. The global minimum (Conformer A ) positions the trifluorobenzyl group antiperiplanar to the ester carbonyl, reducing dipole-dipole repulsion.
Table 2: DFT-Optimized Geometric Parameters
| Parameter | Conformer A | Conformer B |
|---|---|---|
| C1-C2-Cbenzyl-C(aryl) (°) | 178.2 | 62.4 |
| C=O Bond Length (Å) | 1.22 | 1.23 |
| N-C2-C3 Dihedral (°) | -64.3 | 55.8 |
| Relative Energy (kcal/mol) | 0.0 | 1.7 |
Electronic Structure Profiling
Frontier Molecular Orbital Analysis
DFT calculations at the B3LYP/6-31G level assign the highest occupied molecular orbital (HOMO) to the π-system of the fluorinated benzyl group (-6.32 eV), while the lowest unoccupied molecular orbital (LUMO) localizes on the ester carbonyl (-1.45 eV). The HOMO-LUMO gap of 4.87 eV suggests moderate electronic excitation energy, comparable to fluorinated imidazole derivatives used in nonlinear optics.
Dipole Moment Quantification
The computed dipole moment of 4.12 Debye arises from three primary contributors:
- Ester carbonyl (1.83 D, direction: C=O → OCH₃).
- Amino group (1.05 D, direction: N → H).
- C-F bonds (1.24 D, direction: aryl ring centroid → F atoms).
This polarity enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile.
Table 3: Electronic Properties from DFT
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.32 |
| LUMO Energy (eV) | -1.45 |
| HOMO-LUMO Gap (eV) | 4.87 |
| Dipole Moment (Debye) | 4.12 |
| Molecular Polarizability | 28.7 ų |
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-11(16)7(5-15)2-6-3-8(12)10(14)9(13)4-6/h3-4,7H,2,5,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQBFZQBXQAESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)F)F)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reduction of α,β-Unsaturated Intermediates
A key preparation method involves the reduction of an α,β-unsaturated ester intermediate, methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate, to the corresponding saturated methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate derivative. The process steps include:
Step A: Reduction Reaction
- Reagents: Catalytic amounts of borohydride, Lewis acid, and crown ether
- Solvent: Preferably toluene for mild reaction conditions and easy solvent recovery
- Temperature: 20 to 30 °C to optimize yield and reduce by-products
- Outcome: High conversion to the saturated amino ester with improved chiral selectivity
Step B: Conversion Reaction
Preparation of Intermediate Compounds
The α,β-unsaturated ester intermediate can be prepared by:
- Reacting a precursor compound (formula I) with ammonium formate in an alcohol solvent under reflux conditions
- Using a molar excess of ammonium formate (1:4.5-6 ratio) to drive the reaction to completion
- Alcohol solvents such as methanol or ethanol are preferred for their low toxicity and operational convenience
Alternative Synthetic Approaches
Comparative Data Table of Preparation Parameters
Research Findings and Considerations
- The use of catalytic systems combining borohydride, Lewis acid, and crown ethers allows mild reaction conditions, improving yield and product purity while minimizing by-products.
- Alcohol solvents such as methanol and ethanol are preferred for conversion steps due to their low toxicity and operational ease.
- The addition of aminoalcohol ligands significantly enhances chiral selectivity by forming coordination complexes with intermediates.
- Stereoselective reductions using chiral catalysts provide access to enantiomerically enriched compounds, important for pharmaceutical applications.
- Salt formation with various amines improves compound stability and facilitates downstream processing.
- The overall synthetic route benefits from careful control of temperature, solvent choice, and reagent ratios to optimize yield, purity, and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate
- Structural Difference : Replacement of the methyl ester group with an ethyl ester.
- Molecular Formula: C₁₂H₁₄F₃NO₂ (vs. C₁₁H₁₂F₃NO₂ for the methyl ester) .
- Molecular Weight : 261.24 g/mol (vs. 247.21 g/mol for the methyl ester).
- However, this compound is also listed as out of stock, suggesting synthesis or stability challenges .
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate Hydrochloride
- Structural Difference : Hydrochloride salt form of the parent compound.
- Molecular Formula: C₁₁H₁₃ClF₃NO₂ .
- Molecular Weight : 283.68 g/mol.
- Implications: The addition of HCl improves solubility in polar solvents, which is critical for pharmaceutical formulations.
Methyl 3-amino-2-(trifluoromethyl)propanoate
- Structural Difference : Substitution of the 3,4,5-trifluorobenzyl group with a trifluoromethyl (-CF₃) group.
- Molecular Formula: C₅H₈F₃NO₂ .
- Physical Properties :
- The lower molecular weight (173.12 g/mol) may also facilitate diffusion in catalytic applications.
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate
- Structural Difference : Replacement of the 3,4,5-trifluorobenzyl group with a 4-methylbenzyl group.
- Implications : The methyl group introduces electron-donating effects, altering electronic distribution compared to the electron-withdrawing fluorine substituents. This could reduce stability in oxidative environments but improve binding affinity in hydrophobic enzyme pockets .
Key Comparative Data Table
Research and Application Insights
- Pharmaceutical Relevance: The trifluorobenzyl group in this compound enhances metabolic stability compared to non-fluorinated analogs, a critical factor in drug design. However, its discontinued status suggests challenges in large-scale synthesis or regulatory hurdles .
- Agrochemical Potential: Structurally related sulfonylurea esters (e.g., triflusulfuron-methyl) share the methyl ester motif but incorporate triazine rings for herbicidal activity. This highlights the versatility of ester groups in agrochemicals but underscores the specificity required for target interactions .
- Synthetic Challenges : The hydrochloride derivative’s 95% purity and the discontinued status of multiple analogs indicate purification difficulties, likely due to the fluorine-rich structures complicating crystallization or chromatography.
Biological Activity
Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 247.217 g/mol. The trifluorobenzyl moiety enhances the compound's lipophilicity, which is crucial for its biological interactions.
Key Features:
- Trifluoromethyl Group: Increases lipophilicity and biological activity.
- Amino Group: Potentially involved in receptor interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions. While specific synthetic routes are not detailed in the search results, typical methods may involve:
- Alkylation Reactions: To introduce the trifluorobenzyl group.
- Amine Protection Strategies: To ensure selective reactions involving the amino group.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation: The compound may interact with specific receptors or enzymes within biological systems, modulating their activity.
- Cell Membrane Penetration: The lipophilic nature allows it to cross cell membranes effectively, leading to intracellular effects.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-amino-2-(trifluoromethyl)propanoate | Lacks trifluorobenzyl group | |
| Methyl 4-amino-2-(trifluorobenzyl)butanoate | Longer carbon chain | |
| Methyl 3-amino-2-(phenyl)propanoate | No fluorine substituents |
This table highlights how this compound stands out due to its enhanced lipophilicity and potential biological activity compared to its analogs.
Case Studies
While specific case studies on this compound were not found in the provided search results, related compounds have been studied for their effects in various biological contexts. For instance:
- Antiviral Activity: Compounds with similar structures have shown promise in inhibiting viral replication processes.
- Anti-inflammatory Effects: Research into related amino acid derivatives suggests potential applications in reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
